Docosahexaenoyl Ethanolamide-d4

Catalog No.
S11158009
CAS No.
M.F
C24H37NO2
M. Wt
375.6 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Docosahexaenoyl Ethanolamide-d4

Product Name

Docosahexaenoyl Ethanolamide-d4

IUPAC Name

(4Z,7Z,10Z,13E,16Z,19Z)-N-(1,1,2,2-tetradeuterio-2-hydroxyethyl)docosa-4,7,10,13,16,19-hexaenamide

Molecular Formula

C24H37NO2

Molecular Weight

375.6 g/mol

InChI

InChI=1S/C24H37NO2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-24(27)25-22-23-26/h3-4,6-7,9-10,12-13,15-16,18-19,26H,2,5,8,11,14,17,20-23H2,1H3,(H,25,27)/b4-3-,7-6-,10-9+,13-12-,16-15-,19-18-/i22D2,23D2

InChI Key

GEEHOLRSGZPBSM-PBMCAZHLSA-N

Canonical SMILES

CCC=CCC=CCC=CCC=CCC=CCC=CCCC(=O)NCCO

Isomeric SMILES

[2H]C([2H])(C([2H])([2H])O)NC(=O)CC/C=C\C/C=C\C/C=C\C/C=C/C/C=C\C/C=C\CC

Docosahexaenoyl Ethanolamide-d4 (DHEA-d4), also known as Synaptamide-d4 (CAS 946524-43-2), is a stable-isotope-labeled derivative of the endogenous omega-3 endocannabinoid-like lipid, docosahexaenoyl ethanolamide. Featuring four deuterium atoms at the 1, 1', 2, and 2' positions of the ethanolamine moiety, this compound is engineered specifically as an internal standard for isotope dilution mass spectrometry (LC-MS/MS and GC-MS). In analytical and clinical lipidomics, DHEA-d4 is procured to achieve absolute quantification of endogenous synaptamide in complex biological matrices such as cerebrospinal fluid (CSF), plasma, and brain tissue, correcting for matrix-induced ion suppression and variable extraction recoveries .

Substituting DHEA-d4 with a more common deuterated endocannabinoid standard, such as Anandamide-d4 (AEA-d4) or a labeled free fatty acid like DHA-d5, severely compromises quantitative accuracy. In reverse-phase liquid chromatography, highly unsaturated N-acylethanolamines exhibit distinct retention profiles; for instance, DHEA-d4 elutes earlier than AEA-d4 due to its longer, more highly unsaturated C22:6 chain versus the C20:4 chain of AEA. Because matrix effects (ion suppression or enhancement) in electrospray ionization (ESI) are highly dynamic and time-dependent, a surrogate standard eluting even 0.10 minutes apart will fail to experience the exact same matrix interference as the target DHEA analyte. Furthermore, utilizing DHA-d5 is fundamentally incompatible, as free fatty acids ionize optimally in negative mode, whereas ethanolamides require positive mode ionization [1].

Chromatographic Alignment and Matrix Effect Correction

Accurate quantification requires the internal standard to co-elute closely with the target analyte to normalize time-dependent ion suppression. In standard reverse-phase LC-MS/MS gradients, DHEA-d4 elutes at approximately 8.22 minutes, closely tracking endogenous DHEA (8.28 minutes). In contrast, the common surrogate standard AEA-d4 elutes later at 8.32 minutes, while EPEA-d4 elutes significantly earlier at 6.24 minutes [1]. This temporal separation means AEA-d4 or EPEA-d4 cannot accurately correct for the specific matrix effects occurring during the DHEA elution window.

Evidence DimensionChromatographic Retention Time (Reverse-Phase LC)
Target Compound DataDHEA-d4: ~8.22 min (closely tracking DHEA at 8.28 min)
Comparator Or BaselineAEA-d4: ~8.32 min; EPEA-d4: ~6.24 min
Quantified Difference0.10 to 1.98 minute retention time deviation if generic in-class substitutes are used
ConditionsUHPLC-MS/MS analysis of plasma/CSF endocannabinoids

Procuring the exact DHEA-d4 standard ensures accurate matrix effect correction, preventing quantification errors caused by retention time mismatch in complex biological samples.

Isotopic Mass Shift for Interference-Free MRM Transitions

DHEA-d4 incorporates four deuterium atoms, providing a +4 Da mass shift (precursor m/z 376.2) compared to unlabeled DHEA (precursor m/z 372.2). The primary Multiple Reaction Monitoring (MRM) transitions for DHEA-d4 are m/z 376.2 -> 293.1 and 376.2 -> 66.2, whereas unlabeled DHEA utilizes m/z 372.2 -> 311.2 and 372.2 -> 62.2 [1]. A mass shift of at least +4 Da is critical for large, highly unsaturated lipids like DHEA to prevent the natural M+2 or M+3 isotopic envelope of the highly abundant endogenous compound from contributing to the internal standard's signal, which would skew calibration curves at high physiological concentrations.

Evidence DimensionPrecursor and Product Ion m/z (ESI+)
Target Compound DataDHEA-d4: m/z 376.2 -> 66.2 / 293.1
Comparator Or BaselineUnlabeled DHEA: m/z 372.2 -> 62.2 / 311.2
Quantified Difference+4 Da mass shift in precursor and +4 Da shift in the ethanolamine product ion fragment
ConditionsPositive electrospray ionization (ESI+) MRM mode

The +4 Da isotopic shift guarantees zero cross-talk between the endogenous analyte and the internal standard, enabling highly linear calibration curves even at high physiological concentrations.

Normalization of Variable Extraction Recoveries

The extraction of highly lipophilic N-acylethanolamines from protein-rich matrices (like plasma or brain tissue) using liquid-liquid extraction yields highly variable recovery rates, often ranging from 40% to 100% depending on the specific lipid structure and sample matrix [1]. Because DHEA-d4 shares the exact partition coefficient and solubility profile as endogenous DHEA, spiking samples with DHEA-d4 prior to extraction accurately normalizes these variable losses, a correction that cannot be achieved using shorter-chain standards like LEA-d4 or OEA-d4.

Evidence DimensionExtraction Recovery Normalization
Target Compound DataDHEA-d4 precisely tracks DHEA recovery (1:1 ratio maintained post-extraction)
Comparator Or BaselineUnmatched deuterated standards (e.g., OEA-d4) fail to account for DHEA-specific partition losses
Quantified DifferenceCorrects for 40-100% baseline variance in absolute recovery rates across different biological matrices
ConditionsLiquid-liquid extraction of plasma/CSF prior to LC-MS/MS

Using the matched deuterated standard is mandatory for regulatory-compliant bioanalysis to convert variable relative peak areas into precise absolute concentrations.

Absolute Quantification in Neuroinflammation and Biomarker Profiling

DHEA (Synaptamide) is a potent neurogenic and anti-inflammatory mediator. DHEA-d4 is utilized as the critical internal standard in UHPLC-MS/MS workflows to accurately quantify nanomolar concentrations of DHEA in cerebrospinal fluid (CSF) and brain tissue homogenates, ensuring that matrix effects from high-abundance brain lipids do not skew biomarker readouts [1].

Nutritional Lipidomics and Dietary Intervention Tracking

When studying the metabolic conversion of dietary omega-3 docosahexaenoic acid (DHA) into bioactive ethanolamides, DHEA-d4 enables precise tracking of DHEA upregulation in plasma. The +4 Da mass shift prevents isotopic interference from the high baseline levels of endogenous DHA metabolites [1].

Multiplexed Endocannabinoid Panel Development

For high-throughput clinical or industrial lipidomics laboratories developing comprehensive endocannabinoid panels, incorporating DHEA-d4 alongside AEA-d4 and 2-AG-d8 ensures that each specific N-acylethanolamine has a retention-time-matched standard, satisfying strict bioanalytical validation criteria for extraction recovery and precision [1].

XLogP3

5.3

Hydrogen Bond Acceptor Count

2

Hydrogen Bond Donor Count

2

Exact Mass

375.307536407 g/mol

Monoisotopic Mass

375.307536407 g/mol

Heavy Atom Count

27

Dates

Last modified: 08-08-2024

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